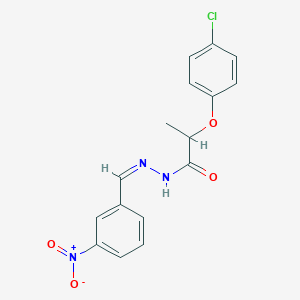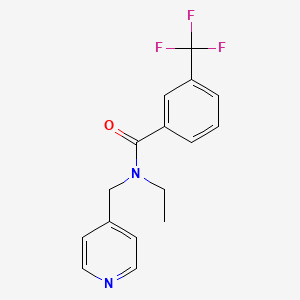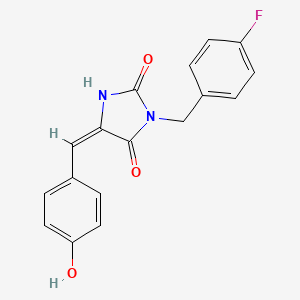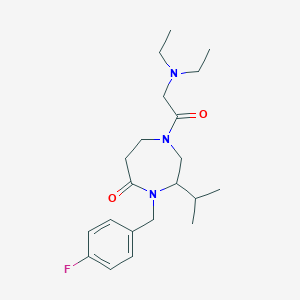
2-(4-chlorophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide, commonly known as CNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNP is a hydrazide derivative, which has shown promising results in the fields of medicine, agriculture, and material sciences.
Wirkmechanismus
The mechanism of action of CNP involves the inhibition of various enzymes and proteins in the body. CNP has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. CNP also inhibits the production of reactive oxygen species, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
CNP has been shown to have various biochemical and physiological effects in the body. In cancer cells, CNP induces cell death by activating the apoptotic pathway. CNP also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body. In plants, CNP promotes plant growth and development by stimulating the production of plant hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CNP in lab experiments include its low cost, high purity, and ease of synthesis. However, CNP has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of CNP. In the field of medicine, further research is needed to determine the efficacy of CNP as an anti-cancer agent and anti-inflammatory agent. In the field of agriculture, further research is needed to determine the optimal concentration of CNP for plant growth and development. In the material sciences, further research is needed to determine the effectiveness of CNP as a corrosion inhibitor. Overall, the potential applications of CNP in various fields make it an interesting area of research for future studies.
Conclusion:
In conclusion, CNP is a hydrazide derivative that has shown potential applications in various fields of science. The synthesis method of CNP is simple, cost-effective, and yields a high purity product. CNP has been extensively studied for its potential applications in medicine, agriculture, and material sciences. The mechanism of action of CNP involves the inhibition of various enzymes and proteins in the body. CNP has various biochemical and physiological effects in the body, and its advantages and limitations make it an interesting area of research for future studies.
Synthesemethoden
The synthesis method of CNP involves the reaction of 2-(4-chlorophenoxy)propanoic acid with 3-nitrobenzaldehyde and hydrazine hydrate. The reaction takes place in the presence of a catalyst such as acetic acid, and the product obtained is CNP. The synthesis method is simple, cost-effective, and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
CNP has been extensively studied for its potential applications in various fields of science. In the field of medicine, CNP has shown potential as an anti-cancer agent, as it induces cell death in cancer cells. CNP has also been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory disorders. In the field of agriculture, CNP has been studied for its potential as a plant growth regulator, as it promotes plant growth and development. In the material sciences, CNP has been studied for its potential as a corrosion inhibitor, as it prevents the corrosion of metal surfaces.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-11(24-15-7-5-13(17)6-8-15)16(21)19-18-10-12-3-2-4-14(9-12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZQYXRHIISGSK-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C\C1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5397925.png)
![2-(2-chloro-4-{[methyl(5-quinolinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5397932.png)

![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397946.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)


![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5397990.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
![4-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile dihydrochloride](/img/structure/B5397999.png)

![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)